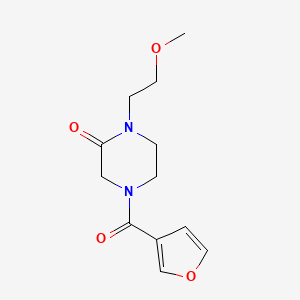![molecular formula C14H18N6O2S B7057106 N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide](/img/structure/B7057106.png)
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide is a synthetic compound that features a unique combination of a triazole ring, a thiophene moiety, and a piperazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Attachment of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Formation of the Piperazine Backbone: The piperazine ring is typically synthesized through a nucleophilic substitution reaction involving piperazine and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, carbodiimides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. The thiophene moiety can interact with biological membranes, altering their properties and affecting cell function.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(benzoyl)piperazine-1-carboxamide
- N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(furan-3-carbonyl)piperazine-1-carboxamide
- N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(pyridine-3-carbonyl)piperazine-1-carboxamide
Uniqueness
Compared to these similar compounds, N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-18-10-16-12(17-18)8-15-14(22)20-5-3-19(4-6-20)13(21)11-2-7-23-9-11/h2,7,9-10H,3-6,8H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHOTCCROLSLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CNC(=O)N2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057028.png)
![1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B7057044.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-methylpentan-1-one](/img/structure/B7057045.png)
![[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7057053.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide](/img/structure/B7057059.png)
![(2R)-1-methoxy-3-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]propan-2-ol](/img/structure/B7057066.png)
![3-(2-methylpropoxy)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7057074.png)
![2-[4-[(3-Methylsulfonylcyclohexyl)amino]phenyl]ethanol](/img/structure/B7057087.png)
![6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057090.png)
![N-[3-[(2-methyl-1,2,4-triazol-3-yl)methylcarbamoyl]phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7057096.png)
![4-Methyl-5-[[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7057113.png)
![4-[[4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7057121.png)
![4-[[4-[(1,3-Dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7057126.png)
